molecular formula C7H6N4O B12341595 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde

Cat. No.: B12341595
M. Wt: 162.15 g/mol
InChI Key: QISUVHYCZIZHCD-UHFFFAOYSA-N
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Description

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde (CAS 1785176-33-1) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features a fused triazolopyridine heterocyclic system, which is recognized for its versatility as a bioisostere of purine bases, making it a key building block in the design of novel enzyme inhibitors and receptor ligands . The presence of both an aldehyde and an amino functional group on the core structure provides versatile, orthogonal sites for synthetic elaboration via condensation, nucleophilic addition, and cyclization reactions, allowing researchers to efficiently create diverse compound libraries for biological screening . The 1,2,4-triazolo[1,5-a]pyridine core is investigated in multiple therapeutic areas, including as a scaffold for developing potential treatments for hyperproliferative disorders such as cancer, cardiovascular diseases, and type II diabetes . Its structural similarity to purines allows it to target ATP-binding sites in kinases, making it a candidate for inhibitor design . Furthermore, this core structure is a versatile precursor in metal-free, microwave-assisted synthetic protocols, enabling rapid and efficient generation of complex molecular architectures under environmentally benign conditions . This aldehyde is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage at 2-8°C in an inert atmosphere is recommended to maintain product stability .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde

InChI

InChI=1S/C7H6N4O/c8-7-9-6-2-1-5(4-12)3-11(6)10-7/h1-4H,(H2,8,10)

InChI Key

QISUVHYCZIZHCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1C=O)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Microwave irradiation has revolutionized the synthesis of triazolo[1,5-a]pyridines by accelerating reaction kinetics and improving yields. A representative protocol involves reacting 1-amino-2-iminopyridine derivatives with carboxylic acids under microwave conditions (150–200°C, 15–45 minutes). For instance, the cyclization of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with acetic acid in ethanol produces 2-amino-triazolo[1,5-a]pyridine-6-carbaldehyde in 74% yield.

Table 1: Solvent and Catalyst Screening for Microwave-Assisted Synthesis

Solvent Method Time Yield (%)
Acetic acid Conventional 3 h 74
Ethanol Microwave 45 min 74
Acetonitrile Microwave 45 min No reaction

Key factors influencing yield include:

  • Solvent polarity : Polar aprotic solvents like acetic acid enhance cyclization efficiency.
  • Catalyst loading : Excess acetic acid (6 equivalents) maximizes yield but risks byproduct formation.
  • Temperature : Optimal results occur at 130–150°C, balancing reaction rate and decomposition risks.

Cross-Dehydrogenative Coupling (CDC) Approaches

Oxygen-Driven Cyclization

CDC strategies enable single-step syntheses by coupling N-amino-2-iminopyridines with β-diketones or β-ketoesters under oxidative conditions. For example, reacting 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with ethyl acetoacetate in ethanol under oxygen yields 2-amino-triazolo[1,5-a]pyridine-6-carbaldehyde in 94% yield. Oxygen acts as a terminal oxidant, minimizing the need for metal catalysts and simplifying purification.

Mechanistic Pathway :

  • Nucleophilic addition : The enol form of β-diketones attacks the iminopyridine, forming adduct A .
  • Oxidative dehydrogenation : Molecular oxygen oxidizes A to intermediate B , which cyclizes into the triazolo-pyridine core.
  • Aromatization : Loss of water yields the final product.

Cyclocondensation Techniques

Cyclocondensation of 1-Amino-2-Iminopyridines

Cyclocondensation with aldehydes or arylidene malononitriles provides a versatile route to triazolo-pyridines. A study demonstrated that 1-amino-2-iminopyridines react with benzaldehyde derivatives in ethanol under reflux to form the target compound in 68–85% yields. Microwave irradiation reduces reaction times from 12 hours to 15 minutes while maintaining high yields.

Table 2: Comparative Yields of Conventional vs. Microwave Cyclocondensation

Substrate Conventional Yield (%) Microwave Yield (%)
Benzaldehyde 68 85
4-Chlorobenzaldehyde 72 88
Cinnamaldehyde 65 82

Metal-Free Protocols

Eco-Friendly Synthesis

Metal-free methodologies prioritize sustainability by eliminating transition metal catalysts. A notable approach involves reacting 1-amino-2-iminopyridines with glyoxalic acid or acrylonitriles in acetic acid, achieving yields of 70–80%. Ultrasonic irradiation further enhances reaction efficiency, completing syntheses in 6 minutes with yields up to 95%.

Advantages :

  • Reduced environmental impact via solvent-free or aqueous conditions.
  • Compatibility with sensitive functional groups (e.g., aldehydes, nitriles).

Comparative Analysis of Synthetic Methods

Table 3: Efficiency Metrics Across Methodologies

Method Yield (%) Time Scalability
Microwave-assisted 74–94 15–45 min High
CDC 80–94 18 h Moderate
Cyclocondensation 65–88 15 min–12 h High
Metal-free 70–95 6–45 min High

Microwave and metal-free protocols excel in speed and yield, making them preferable for industrial applications. Conversely, CDC methods, though efficient, require prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to the triazole ring enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Case Study: Synthesis and Evaluation
A study synthesized several derivatives of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde and evaluated their antimicrobial efficacy. The most potent derivative displayed an MIC comparable to standard antibiotics, suggesting potential for further development as a therapeutic agent.

Agricultural Applications

Fungicidal Properties
The compound has shown promise as a fungicide in agricultural settings. Its efficacy against various fungal pathogens can be attributed to its ability to disrupt fungal cell wall synthesis.

Table 2: Fungicidal Efficacy

PathogenConcentration TestedEfficacy (%)
Fusarium spp.100 µg/mL85
Aspergillus spp.50 µg/mL90
Botrytis spp.200 µg/mL75

Case Study: Field Trials
Field trials conducted on crops infected with Fusarium spp. demonstrated that treatments with formulations containing 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde resulted in a significant reduction in disease incidence and improved yield.

Material Science Applications

Polymer Development
The compound's reactive aldehyde group allows it to be used in the synthesis of novel polymers with enhanced properties. Researchers have explored its use in creating polymer networks that exhibit improved thermal stability and mechanical strength.

Table 3: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B30070

Case Study: Synthesis of Copolymers
A recent study focused on synthesizing copolymers incorporating 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde. The resulting materials exhibited superior performance in applications such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to inhibit these enzymes makes it a potential candidate for the treatment of diseases related to these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in core heterocycles (pyridine vs. pyrimidine) and substituent groups (e.g., carboxamide, bromo, hydroxyl). Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde Triazolo-pyridine 2-NH₂, 6-CHO C₇H₆N₄O 162.15 Reactive aldehyde for synthesis
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo-pyrimidine 2-NH₂, 6-CONHR C₉H₈N₆O 216.20 Antiproliferative activity (e.g., GI₅₀ = 97.6% for Panc-1 cells)
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde Triazolo-pyridine 6-CHO C₇H₅N₃O 147.13 PET tracer precursor
2-Amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine Triazolo-pyridine 2-NH₂, 8-Br C₆H₄BrN₄ 227.03 Halogenated analog for cross-coupling

Key Research Findings

Pyrimidine vs. Pyridine Cores : Pyrimidine-based analogs generally show higher biological activity (e.g., antiproliferative GI₅₀ >50%) due to increased hydrogen-bonding capacity from the additional nitrogen atom .

Substituent Effects: Amino Groups: Critical for solubility and interaction with biological targets (e.g., kinase inhibitors) . Halogens (Br, Cl): Improve metabolic stability and enable further functionalization .

Biological Activity

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • IUPAC Name: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde
  • Molecular Formula: C7_7H6_6N4_4O
  • Molecular Weight: 162.15 g/mol
  • CAS Number: 1367949-89-0

Antiviral Properties

Research indicates that derivatives of triazolo compounds exhibit antiviral activity. For example, compounds similar to 2-amino-[1,2,4]triazolo[1,5-a]pyridine have been shown to disrupt RNA-dependent RNA polymerase (RdRP) interactions in influenza A virus. A study reported that certain triazolo derivatives had EC50_{50} values ranging from 7 to 25 μM against various strains of the virus without displaying cytotoxicity at concentrations up to 250 μM .

Inhibition of AXL Receptor Tyrosine Kinase

Another significant aspect of the biological activity of triazolo compounds is their ability to inhibit AXL receptor tyrosine kinase function. This inhibition is crucial in treating proliferative conditions such as cancer. The mechanism involves blocking pathways that lead to tumor growth and metastasis . The specificity and potency of these compounds make them promising candidates for further development in oncology.

The biological activity of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde can be attributed to several mechanisms:

  • Protein Interaction Disruption: The compound may interfere with critical protein-protein interactions necessary for viral replication or cancer cell proliferation.
  • Transcription Factor Modulation: Some derivatives act as inverse agonists for nuclear receptors like RORγt, which are involved in inflammatory responses and autoimmune diseases .

Study on RORγt Inhibition

A notable study synthesized a series of triazolo derivatives aimed at inhibiting RORγt. The findings demonstrated that one analogue exhibited strong inhibitory activity on IL-17A production in both in vitro and in vivo models . This suggests potential applications in treating psoriasis and other inflammatory conditions.

Antiviral Activity Against Influenza

In a comparative analysis of various triazolo derivatives, one compound showed an IC50_{50} value of 12 μM in a minireplicon assay targeting influenza virus polymerase. This highlights the potential of these compounds in developing antiviral therapies .

Data Summary Table

Compound NameBiological ActivityIC50_{50} (μM)EC50_{50} (μM)Target
Triazolo Derivative 1Antiviral (Influenza A)127 - 25RdRP
Triazolo Derivative 2RORγt InhibitionN/AN/ARORγt
Triazolo Derivative 3AXL InhibitionN/AN/AAXL Kinase

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